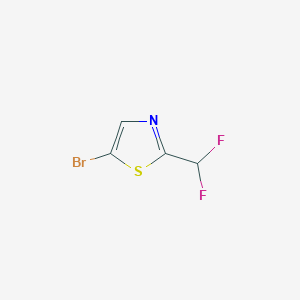

5-Bromo-2-(difluoromethyl)thiazole

Beschreibung

Significance of Thiazole (B1198619) Heterocycles in Contemporary Chemical and Biological Sciences

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a cornerstone of modern medicinal chemistry. This structural unit is not merely an academic curiosity but is a key component in a multitude of biologically active compounds and approved pharmaceuticals. The diverse pharmacological activities associated with thiazole derivatives are extensive, including anti-cancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.

A number of clinically significant drugs feature the thiazole scaffold, demonstrating its therapeutic relevance. Examples include:

Dabrafenib and Dasatinib: Potent anti-cancer agents.

Ritonavir: An antiretroviral medication used in the treatment of HIV/AIDS.

Sulfathiazole (B1682510): An early antimicrobial drug.

The versatility of the thiazole ring stems from its unique electronic properties and the potential for substitution at various positions, allowing chemists to fine-tune the biological activity and pharmacokinetic profiles of molecules. Its role as a crucial synthon in organic synthesis further cements its importance, enabling the construction of complex molecular architectures.

The Strategic Importance of Halogenated and Fluorinated Motifs in Molecular Design

The introduction of halogen atoms, particularly bromine and fluorine, into organic molecules is a powerful and widely used strategy in molecular design. Halogenation can profoundly influence a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Bromine, as seen in 5-bromo-thiazole derivatives, often serves as a versatile synthetic handle. The carbon-bromine bond is reactive and can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds. This reactivity is fundamental in building molecular complexity from simpler, halogenated precursors. For instance, the bromination of a thiazole ring is a key step in the synthesis of certain biologically active molecules.

The difluoromethyl group (-CHF2) is of particular strategic importance in medicinal chemistry. It is often employed as a bioisostere for a hydroxyl (-OH) or thiol (-SH) group, but with increased metabolic stability. Furthermore, the strong electronegativity of the fluorine atoms can alter the acidity of nearby protons and influence the molecule's conformation and electronic distribution. The use of difluoromethylated building blocks, such as 2-(bromodifluoromethyl)benzo-1,3-thiazole, as radical sources highlights their utility in specialized synthetic transformations.

Rationale for Comprehensive Academic Investigation of 5-Bromo-2-(difluoromethyl)thiazole

The rationale for a thorough investigation of this compound is built upon the combined value of its constituent parts. The molecule integrates three key structural features, each contributing to its potential as a valuable research chemical:

The Thiazole Core: A proven pharmacophore associated with a wide spectrum of biological activities.

The Bromo Substituent: A reactive site that enables diverse synthetic modifications, making the compound an excellent building block for combinatorial chemistry and the development of compound libraries.

The Difluoromethyl Group: A motif known to enhance metabolic stability and modulate electronic properties, which is highly desirable in drug discovery.

The strategic placement of these groups makes this compound a prime candidate for exploration in several areas. In medicinal chemistry, it can serve as a starting point for the synthesis of novel therapeutic agents, leveraging the known bioactivity of the thiazole ring and the property-enhancing effects of the difluoromethyl group. In materials science, the compound's aromatic and polar features could be exploited in the design of novel organic materials. The existence of related fluorinated thiazoles, such as 5-Bromo-2-(trifluoromethyl)thiazole, in chemical research underscores the interest in this class of compounds. The commercial availability of this compound provides a practical foundation for its use in academic and industrial research laboratories aiming to discover new molecules with unique properties and functions.

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | CAS Number | Ring System |

|---|---|---|

| This compound | 1319255-36-1 | Thiazole |

| (E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazole | Not Found | Thiazole |

| 2-(Bromodifluoromethyl)benzo-1,3-thiazole | Not Found | Benzothiazole |

| 5-Bromo-2-(trifluoromethyl)thiazole | 1209458-88-7 | Thiazole |

| Dabrafenib | 1195765-45-7 | Thiazole |

| Dasatinib | 302962-49-8 | Thiazole |

| Ritonavir | 155213-67-5 | Thiazole (bis-thiazole) |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-(difluoromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrF2NS/c5-2-1-8-4(9-2)3(6)7/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTILAKBVRIHMNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrF2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1319255-36-1 | |

| Record name | 5-Bromo-2-(difluoromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 Difluoromethyl Thiazole and Its Derivatives

Strategies for the Construction of the 5-Bromo-2-(difluoromethyl)thiazole Core

The synthesis of this compound necessitates a strategic approach to introduce the bromine atom at the 5-position and the difluoromethyl group at the 2-position of the thiazole (B1198619) ring. This can be achieved through a series of reactions involving the initial formation of the thiazole core followed by functionalization, or through the use of pre-functionalized starting materials.

Halogenation Approaches for Regioselective 5-Position Bromination of Thiazoles

The regioselective bromination of the thiazole ring at the 5-position is a critical step in the synthesis of the target compound. The electron-rich nature of the thiazole ring makes it susceptible to electrophilic substitution reactions.

In a common strategy, a pre-formed 2-substituted thiazole is subjected to bromination. For instance, the synthesis of 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles has been achieved by sequentially brominating the 5-position and the benzylic position of the thiazole ring under different conditions. Another approach involves the in-situ generation of α-bromoketones from ketones, which then react further to form the brominated thiazole. For example, 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester can be prepared in situ using molecular bromine in acetic acid.

A one-pot method for the synthesis of highly functionalized 5-bromo-2-aminothiazoles has been reported, which avoids the use of elemental halogens. This method relies on the condensation of α-haloketones with thioamides.

Difluoromethylation Techniques for Introduction at the 2-Position

The introduction of the difluoromethyl (CF2H) group is a key aspect of synthesizing the target molecule, as this group can act as a lipophilic hydrogen bond donor and an isostere of hydroxyl, thiol, or amide groups. Various methods have been developed for the difluoromethylation of heterocyclic compounds.

Utilization of Difluoromethyl Sulfonium (B1226848) Salts

While the direct use of difluoromethyl sulfonium salts for the synthesis of this compound is not explicitly detailed in the provided context, sulfonium salts, in general, are synthesized by the reaction of a sulfide (B99878) with an alkyl halide. This suggests a potential pathway where a suitable thiazole-2-sulfide could react with a difluoromethylating agent to form a sulfonium salt, which could then be transformed into the desired product.

Radical Difluoromethylation Strategies

Radical-based difluoromethylation has emerged as a powerful tool for the synthesis of difluoromethylated heterocycles. These methods often involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, which then reacts with the heterocyclic substrate.

Visible-light-induced radical cascade difluoromethylation/cyclization of unactivated alkenes has been developed to afford CF2H-substituted polycyclic imidazoles, demonstrating the utility of radical difluoromethylation in synthesizing complex heterocyclic systems. Another approach involves the direct C–H difluoromethylation of heterocycles using sodium difluoromethanesulfonate as the CF2H radical source under visible light photoredox catalysis. Palladium-catalyzed decarbonylative C–H difluoromethylation of azoles, including thiazoles, with difluoromethyl anhydrides has also been reported to selectively introduce the CF2H group at the C(2)-position.

One-Pot and Multi-Component Synthesis Protocols for Thiazole Derivatives

One-pot and multi-component reactions (MCRs) offer efficient and atom-economical routes to complex molecules like thiazole derivatives from simple starting materials in a single synthetic operation. iau.irresearchgate.netnih.gov These strategies are highly valued in medicinal chemistry for their ability to rapidly generate libraries of compounds.

Several one-pot syntheses of thiazole derivatives have been reported. A chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin as a catalyst, achieving high yields under mild conditions. Another example is the one-pot, four-step synthesis of thiazol-2(3H)-imine derivatives through the bromination of α-active methylene (B1212753) ketones, followed by treatment with potassium thiocyanate (B1210189) and condensation with primary amines. Furthermore, a one-pot, three-component reaction of an oxo component, a primary amine, and a thiocarboxylic acid with a special isocyanide can yield 2,4-disubstituted thiazoles. researchgate.net

| One-Pot/Multi-Component Reaction | Key Features | Reference |

| Chemoenzymatic multicomponent synthesis | Trypsin catalyzed, mild conditions, high yields | |

| Four-step one-pot synthesis of thiazol-2(3H)-imines | Bromination of α-active methylene ketones, use of potassium thiocyanate | |

| Three-component synthesis of 2,4-disubstituted thiazoles | Oxo component, primary amine, thiocarboxylic acid, isocyanide | researchgate.net |

| One-pot synthesis of 5-bromo-2-aminothiazoles | Condensation of α-haloketones with thioamides, avoids elemental halogens | |

| One-pot synthesis of thiazolyl-pyrazole derivatives | Condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and carbonyl compounds | acgpubs.org |

Hantzsch Thiazole Synthesis and its Modifications in this compound Preparation

The Hantzsch thiazole synthesis, first described in 1887, is a classical and widely used method for the preparation of thiazoles. synarchive.com The reaction involves the condensation of an α-haloketone with a thioamide. youtube.com This method has been the subject of numerous modifications to improve yields, shorten reaction times, and expand its substrate scope.

The traditional Hantzsch synthesis can suffer from drawbacks such as long reaction times and harsh conditions. Modifications include the use of microwave irradiation and various catalysts. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst in a one-pot multi-component procedure for the synthesis of Hantzsch thiazole derivatives.

The synthesis of fluorophenyl-based thiazoles has been achieved using the Hantzsch protocol by condensing respective aryl-substituted thiosemicarbazones with 2-bromo-4-fluoroacetophenone. acs.org The reaction conditions can also influence the regioselectivity of the Hantzsch synthesis. For example, carrying out the condensation of α-halogeno ketones with N-monosubstituted thioureas under acidic conditions can lead to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org

Advanced Synthetic Transformations from this compound

The reactivity of this compound is dominated by the presence of the bromine atom at the C5 position, which serves as a handle for a variety of chemical transformations. The electron-withdrawing nature of the difluoromethyl group at C2 enhances the electrophilicity of the thiazole ring, influencing its reactivity in substitution and coupling reactions.

Nucleophilic Substitution Reactions of the Bromine Atom at C5

The bromine atom at the C5 position of this compound is susceptible to nucleophilic substitution, a common reaction for aryl and heteroaryl halides. wikipedia.org In these reactions, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The presence of the electron-withdrawing difluoromethyl group at the C2 position is expected to activate the thiazole ring towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com

This activation occurs because the electron-withdrawing group helps to stabilize the negatively charged intermediate (a Meisenheimer-like complex) that is formed during the reaction. youtube.com A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, to introduce a range of functional groups at the C5 position. For instance, the reaction of a similar 5-bromothiazole (B1268178) derivative with a nucleophile would proceed as depicted in the following general scheme:

Scheme 1: General representation of a nucleophilic substitution reaction on a 5-bromothiazole derivative.

One-pot procedures combining nucleophilic substitution with subsequent reactions, such as click chemistry, have also been developed for related bromo-substituted aromatic compounds, highlighting the synthetic utility of this transformation. nih.gov

Cross-Coupling Reactions for Further Functionalization at C5 (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound is an excellent substrate for such transformations. The C-Br bond at the C5 position can be readily activated by palladium catalysts to participate in Suzuki-Miyaura, Sonogashira, and Heck coupling reactions. researchgate.net

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide. wikipedia.orgorganic-chemistry.org This reaction is widely used to form biaryl and heteroaryl-aryl linkages. For this compound, a Suzuki coupling would introduce a new aryl or vinyl substituent at the C5 position. The general conditions for a Suzuki coupling on a 5-bromothiazole are presented in the table below. nih.govlibretexts.org

| Parameter | Typical Conditions |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ |

| Ligand | PPh₃, dppf, or others |

| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃, K₃PO₄ |

| Solvent | Dioxane, Toluene, DMF, DME |

| Temperature | 80-120 °C |

| Table 1: Typical conditions for the Suzuki-Miyaura coupling of 5-bromothiazoles. |

Sonogashira Coupling:

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is invaluable for the synthesis of alkynyl-substituted heterocycles. The reaction of this compound with a terminal alkyne would yield a 5-alkynyl-2-(difluoromethyl)thiazole derivative. Typical conditions for a Sonogashira coupling are outlined below. researchgate.netyoutube.com

| Parameter | Typical Conditions |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Co-catalyst | CuI |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) |

| Solvent | THF, DMF, Toluene |

| Temperature | Room Temperature to 80 °C |

| Table 2: Typical conditions for the Sonogashira coupling of 5-bromothiazoles. |

Heck Coupling:

The Heck reaction is a palladium-catalyzed reaction between an unsaturated halide and an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction allows for the introduction of vinyl groups at the C5 position of the thiazole ring. The general conditions for a Heck coupling reaction are summarized in the following table. nih.govbeilstein-journals.org

| Parameter | Typical Conditions |

| Catalyst | Pd(OAc)₂, PdCl₂ |

| Ligand | PPh₃, P(o-tolyl)₃, or phosphine-free systems |

| Base | K₂CO₃, NaOAc, Et₃N |

| Solvent | DMF, NMP, Acetonitrile |

| Temperature | 80-140 °C |

| Table 3: Typical conditions for the Heck coupling of 5-bromothiazoles. |

Derivatization via Electrophilic and Radical Pathways on the Thiazole Ring

While the C5 position is the primary site for functionalization due to the presence of the bromine atom, the thiazole ring itself can undergo further derivatization through electrophilic and radical pathways.

Electrophilic Substitution:

In general, electrophilic substitution on the thiazole ring preferentially occurs at the C5 position due to the electron-donating effect of the sulfur atom. pharmaguideline.comresearchgate.net However, since this position is already occupied by a bromine atom in this compound, further electrophilic attack is less favorable and would be directed to the C4 position, if it occurs at all. The presence of the electron-withdrawing 2-(difluoromethyl) group deactivates the ring towards electrophilic attack, making such reactions challenging.

Radical Reactions:

Radical reactions offer an alternative pathway for the functionalization of heterocyles. youtube.comlibretexts.orgyoutube.com While specific radical reactions on this compound are not widely reported, radical reactions on other thiazole derivatives have been documented. mdpi.com These reactions can be initiated by radical initiators such as AIBN (azobisisobutyronitrile) and can proceed through various mechanisms, including radical addition and substitution. uchicago.edu The difluoromethyl group itself can be introduced via radical difluoromethylation reactions, although this is more relevant to the synthesis of the parent compound rather than its derivatization. cas.cn

Optimization of Reaction Conditions and Scalability Studies for this compound Synthesis

While specific literature on the optimization and scale-up of the synthesis of this compound is not extensively available, general principles from the synthesis of related thiazole derivatives can be applied. The Hantzsch thiazole synthesis, a common method for constructing the thiazole ring, is often subject to optimization of parameters such as temperature, solvent, and reaction time to maximize yield and purity. youtube.com For instance, the synthesis of 2-trifluoromethyl thiazoles has been achieved through a [3+2] cycloaddition reaction, and the conditions for such reactions can be fine-tuned for optimal performance. rsc.org

In the context of cross-coupling reactions, scalability studies often focus on catalyst loading, the choice of ligand and base, and the development of more environmentally benign reaction media, such as water. nih.gov The use of highly active catalysts can allow for lower catalyst loadings, which is crucial for large-scale industrial applications to reduce costs and minimize palladium contamination in the final product.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Difluoromethyl Thiazole

Intrinsic Reactivity Profile of the 5-Bromo-2-(difluoromethyl)thiazole Ring System

The reactivity of the this compound core is dictated by the electron-deficient nature of the thiazole (B1198619) ring, a characteristic that is significantly amplified by the presence of two strongly electron-withdrawing substituents: the bromine atom at the C5 position and the difluoromethyl group at the C2 position.

Electrophilic Aromatic Substitution Patterns on the Thiazole Nucleus

The thiazole ring is inherently electron-deficient, rendering it generally resistant to electrophilic aromatic substitution (EAS). wikipedia.orgnih.govpharmaguideline.com This characteristic is further intensified in this compound due to the potent inductive electron withdrawal by both the difluoromethyl group and the bromine atom. Consequently, electrophilic attack on this molecule is exceptionally challenging and requires harsh reaction conditions. ias.ac.inias.ac.in

In general, for thiazole and its derivatives, calculations of pi-electron density indicate that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution. wikipedia.orgpharmaguideline.com When the C5 position is occupied, as it is in this compound, electrophilic attack, if it can be forced, would be directed to the C4 position, the only remaining unsubstituted carbon. However, the combined deactivating effects of the C2-CF2H and C5-Br groups make such reactions synthetically unviable under standard conditions. For instance, while some activated thiazoles undergo nitration or sulfonation, these reactions typically target the C5 position. ias.ac.in Attempting such reactions on this compound would likely result in no reaction or decomposition.

Nucleophilic Attack and Substitution Reactions at Electron-Deficient Positions

In stark contrast to its inertness towards electrophiles, the electron-poor nature of the this compound ring makes it highly susceptible to nucleophilic attack. The most electrophilic centers in the thiazole ring are the C2 and C5 positions. pharmaguideline.com

The C5 position, bearing a bromine atom, is a prime site for nucleophilic substitution. The bromine atom serves as a good leaving group in two main types of reactions:

Metal-Catalyzed Cross-Coupling Reactions: This is the most common and versatile method for functionalizing the C5 position. The C5-Br bond readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings. numberanalytics.comnih.gov These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds by coupling the thiazole with organoboron, organotin, or organozinc reagents, respectively. numberanalytics.comuwindsor.cayoutube.com

Nucleophilic Aromatic Substitution (SNAr): While less common than cross-coupling for this specific substrate, direct displacement of the bromide by potent nucleophiles can occur, particularly if the ring is further activated or under forcing conditions.

The C2 position is also highly activated towards nucleophilic attack due to the adjacent electron-withdrawing difluoromethyl group and the ring nitrogen. The proton at the C2 position of thiazoles is known to be acidic and can be removed by strong bases like organolithium reagents to form a C2-lithiated species. wikipedia.orgpharmaguideline.comslideshare.net This nucleophilic center can then react with various electrophiles. In the case of this compound, the -CF2H group significantly increases the acidity of any C-H bond at that position, making deprotonation and subsequent functionalization a key reactive pathway. acs.org Palladium-catalyzed C-H functionalization at the C2-position of azoles, including thiazoles, has been reported as a direct method to introduce new substituents. acs.org

| Position | Type of Nucleophilic Reaction | Reagents/Conditions | Outcome |

| C5 | Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acids, Pd Catalyst, Base | C-C Bond Formation (C5-Aryl/Alkyl) |

| C5 | Stille Coupling | Organostannanes, Pd Catalyst | C-C Bond Formation |

| C5 | Negishi Coupling | Organozinc Reagents, Pd/Ni Catalyst | C-C Bond Formation |

| C2 | C-H Deprotonation/Functionalization | Strong Base (e.g., n-BuLi), then Electrophile | C-E Bond Formation (E=Electrophile) |

| C2 | C-H Functionalization | Pd Catalyst, Oxidant/Reagent | C-C or C-Heteroatom Bond Formation |

This table presents a summary of potential nucleophilic reactions based on the general reactivity of substituted thiazoles.

Oxidation and Reduction Chemistry of the Thiazole Core

The thiazole ring exhibits considerable aromatic stability and is generally resistant to both oxidation and reduction. slideshare.net

Oxidation:

Sulfur Oxidation: While the ring itself is robust, the sulfur heteroatom can be oxidized using strong oxidizing agents like m-chloroperoxybenzoic acid (mCPBA). wikipedia.org This can lead to the formation of the corresponding non-aromatic thiazole S-oxide or S,S-dioxide. wikipedia.orgresearchgate.net

Nitrogen Oxidation: The ring nitrogen can also be oxidized to an N-oxide using reagents such as hypofluorous acid. wikipedia.org Thiazole N-oxides have found utility in directing C-H functionalization reactions.

Reduction:

Ring Reduction: Complete reduction of the thiazole ring is difficult without cleaving it.

Debromination: The carbon-bromine bond at the C5 position can be reduced, leading to the formation of 2-(difluoromethyl)thiazole (B2828596). This can be achieved with various reducing agents or as a side reaction in certain catalytic processes.

Desulfurization: Strong reducing conditions, such as the use of Raney Nickel, can lead to the reductive cleavage of the carbon-sulfur bonds, resulting in the opening of the thiazole ring. slideshare.net

The Modulatory Role of the Difluoromethyl Group on Reactivity

The difluoromethyl (-CF2H) group is not merely a placeholder; it is a powerful modulator of the electronic landscape of the thiazole ring, profoundly influencing its reactivity, regioselectivity, and even intermolecular interactions.

Electronic Effects and Inductive Properties of the -CF2H Moiety

The primary electronic influence of the difluoromethyl group is its strong electron-withdrawing inductive effect (-I). This effect stems from the high electronegativity of the two fluorine atoms.

Inductive Withdrawal (-I Effect): The -CF2H group pulls electron density from the thiazole ring through the sigma bond framework. This effect is significant and comparable to that of other strong electron-withdrawing groups. rsc.org This withdrawal deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack, particularly at the C2 position to which it is attached.

Hydrogen Bond Donor: The -CF2H group is recognized as a weak, lipophilic hydrogen bond donor. acs.orgalfa-chemistry.com This ability to act as a bioisostere for groups like hydroxyls or thiols can be critical in biological contexts, but it also influences solvent interactions and reaction mechanisms in synthetic chemistry. alfa-chemistry.com

Acidity Enhancement: The inductive pull of the fluorines increases the acidity of the C-H proton within the -CF2H group itself and, more importantly, any C-H bonds on adjacent carbons, such as the C2-H of a thiazole ring before substitution. acs.org

| Property | Description | Consequence for this compound |

| Inductive Effect | Strong electron withdrawal (-I) | Deactivates ring to EAS; Activates ring to nucleophilic attack. |

| Hydrogen Bonding | Acts as a lipophilic H-bond donor | Influences intermolecular interactions and solubility. alfa-chemistry.com |

| Radical Stabilization | Can participate in radical reactions | The •CF2H radical is considered nucleophilic. nih.gov |

Influence on Regioselectivity and Stereoelectronic Control in Transformations

The electronic properties of the -CF2H group exert significant control over the regioselectivity of reactions involving this compound.

Directing Nucleophilic Attack: The group's powerful -I effect enhances the electrophilicity of the C2 carbon, making it a favorable site for certain nucleophilic and organometallic reactions. This complements the reactivity at the C5-Br position, offering two distinct handles for functionalization. Palladium-catalyzed C-H functionalization reactions on azoles are often directed to the most acidic C-H bond, which in a hypothetical 2-(difluoromethyl)thiazole, would be the C5-H. nih.gov In the title compound, with C5 blocked by bromine, the focus of C-H activation would shift to C4, though this is electronically less favored.

Control in Metallation: In reactions involving metallation (e.g., lithiation), the -CF2H group, along with the ring nitrogen, would direct the deprotonation to the C2 position if a hydrogen were present. This strong directing effect is crucial for regioselective synthesis.

Stereoelectronic Effects: The term "stereoelectronic" refers to the influence of electronic properties on the spatial arrangement of reactants and transition states. The -CF2H group's ability to act as a hydrogen bond donor and its steric bulk can influence the approach of reagents and the geometry of transition states, thereby controlling the stereochemical outcome of reactions on adjacent functionalities, although this is less relevant for the aromatic ring itself.

Mechanistic Elucidation of Key Transformations Involving this compound

Transition State Analysis and Reaction Rate Determination

Currently, there is no specific data available in the scientific literature regarding the transition state analysis or the determination of reaction rates for transformations involving this compound. Computational chemistry, utilizing methods such as density functional theory (DFT), could be employed to model the transition states of key reactions, such as Suzuki or Sonogashira cross-coupling at the C5-position. These calculations would provide insights into the activation energies and geometries of the transition state structures, offering a theoretical framework for understanding the reaction kinetics. Experimental kinetics studies, for instance, by monitoring the reaction progress using techniques like NMR spectroscopy or chromatography, would be necessary to determine the reaction order, rate constants, and the effect of various parameters such as temperature, catalyst loading, and solvent on the reaction rate.

Computational and Theoretical Studies on 5 Bromo 2 Difluoromethyl Thiazole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are at the forefront of molecular modeling, providing a detailed description of the electron distribution and energy levels within a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.gov Key to this analysis are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For 5-Bromo-2-(difluoromethyl)thiazole, DFT calculations would map the electron density of these orbitals. The HOMO is expected to be localized over the thiazole (B1198619) ring and the bromine atom, while the LUMO would likely be distributed across the ring and the electron-withdrawing difluoromethyl group.

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to quantify the molecule's electronic properties.

Table 1: Representative Electronic Properties Calculated via DFT This table is illustrative, showing the types of data obtained from DFT calculations.

| Parameter | Formula | Description |

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / η | The reciprocal of hardness, indicating reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electron-accepting capability. |

Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.net It helps in identifying the regions that are rich or deficient in electrons, which are crucial for understanding chemical interactions. The MEP map uses a color scale where red indicates regions of most negative electrostatic potential (prone to electrophilic attack) and blue indicates regions of most positive electrostatic potential (prone to nucleophilic attack). researchgate.netresearchgate.net Green and yellow represent areas with intermediate or near-zero potential. researchgate.net

For this compound, an MEP map would likely show negative potential (red/yellow) around the electronegative nitrogen atom of the thiazole ring and the fluorine atoms of the difluoromethyl group, as these are sites with high electron density. Conversely, the hydrogen atom on the thiazole ring would exhibit a positive potential (blue), indicating a region susceptible to nucleophilic attack. This analysis is instrumental in predicting how the molecule will interact with other reagents or biological targets. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by examining electron delocalization and orbital interactions. wisc.edumdpi.com This method quantifies the stabilizing effects of hyperconjugation, which involves charge transfer from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. mdpi.com

Table 2: Representative NBO Analysis Results This table is illustrative and shows potential hyperconjugative interactions and their stabilization energies (E(2)) for the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | π* (C=C) | High |

| LP (1) S | σ* (C-N) | Moderate |

| LP (1) Br | σ* (C-C) | Moderate |

| π (C=N) | π* (C=C) | High |

Time-Dependent Density Functional Theory (TDDFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study molecules in the presence of time-dependent fields, making it ideal for predicting electronic excitation energies and UV-visible absorption spectra. wikipedia.orgmpg.de By calculating the electronic transitions between different molecular orbitals, TDDFT can determine the absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. mpg.de

A TDDFT analysis of this compound would predict its absorption spectrum, providing insights into its photophysical properties. The calculations would identify the nature of the primary electronic transitions, such as π → π* transitions within the thiazole ring or n → π* transitions involving the lone pairs of the heteroatoms.

Molecular Dynamics and Simulation Studies for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. plos.org For a molecule like this compound, MD simulations can provide valuable information about its conformational flexibility, particularly the rotation around the single bond connecting the difluoromethyl group to the thiazole ring.

Prediction of Reactivity and Selectivity Using Computational Models

The computational models discussed above collectively provide a powerful framework for predicting the reactivity and selectivity of this compound. rsc.org

Molecular Electrostatic Potential (MEP): The MEP map offers a visual and intuitive guide to the molecule's reactive sites, complementing the FMO analysis by highlighting electron-rich and electron-poor regions. rsc.org

NBO Analysis: By identifying the most significant hyperconjugative interactions, NBO analysis can explain the stability of certain reactive intermediates or transition states, thus providing insight into reaction pathways and selectivity.

Global Reactivity Descriptors: Calculated from HOMO and LUMO energies, parameters like chemical hardness, electronegativity, and the electrophilicity index offer a quantitative scale to compare the reactivity of this compound with other compounds.

Together, these computational approaches deliver a comprehensive theoretical understanding of this compound, guiding further experimental research and application development.

In silico Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme.

Despite a thorough search for research focused on this compound, no studies presenting molecular docking simulations, binding affinity data, or identification of specific ligand-target interactions were found. Research in this area tends to focus on thiazole derivatives with different substitution patterns that have shown significant biological activity. For instance, numerous studies have detailed the synthesis and molecular docking of various thiazole-containing compounds as potential anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netnih.govnih.gov These studies often include detailed tables of docking scores, binding energies, and visualizations of interactions with amino acid residues within the active sites of target proteins. wjarr.comnih.gov

However, the specific combination of a bromo group at the 5-position and a difluoromethyl group at the 2-position of the thiazole ring in this compound has not been featured in the available molecular docking literature. The existing research on related compounds suggests that the electronic properties and steric bulk of the substituents on the thiazole ring play a crucial role in determining their binding affinity and specificity for various biological targets. nih.govfrontiersin.org

Table 1: Summary of Available Data for this compound

| Parameter | Data |

| Molecular Docking Studies | No specific studies found. |

| Identified Protein Targets | None identified in the literature. |

| Binding Affinity Data | Not available. |

| Interacting Residues | Not applicable. |

Applications of this compound in Advanced Chemical Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry, recognized for its presence in numerous therapeutic agents. spast.orgnih.gov Its unique structure allows for diverse biological activities, making it a "privileged scaffold" in drug discovery. nih.govresearchgate.net The introduction of specific substituents, such as a bromine atom at the 5-position and a difluoromethyl group at the 2-position, as seen in this compound, can significantly modulate the compound's physicochemical properties and biological activity. This article explores the applications of this specific chemical entity in the context of advanced chemical research, focusing on its role in medicinal chemistry and drug discovery platforms.

Applications of 5 Bromo 2 Difluoromethyl Thiazole in Advanced Chemical Research

Medicinal Chemistry and Drug Discovery Platforms

The thiazole (B1198619) scaffold is a fundamental component in the development of new drugs, with derivatives demonstrating a vast array of pharmacological effects. spast.orgnih.gov These include antimicrobial, anticancer, antiviral, anti-inflammatory, and other therapeutic activities. nih.govnih.gov The versatility of the thiazole ring allows medicinal chemists to design and synthesize novel compounds with tailored properties. spast.org The presence of the difluoromethyl group is of particular interest as fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.

Development of Novel Therapeutic Agents Based on the Thiazole Scaffold

The thiazole moiety is integral to a number of FDA-approved drugs, including the antimicrobial sulfathiazole (B1682510) and the antiviral ritonavir, highlighting its clinical significance. spast.orgnih.gov Researchers continuously explore new thiazole derivatives for a wide range of diseases. nih.gov

Thiazole derivatives are a well-established class of compounds with significant antiviral potential. researchgate.net They have been investigated for activity against a wide spectrum of viruses, including HIV, influenza virus, hepatitis C virus (HCV), and SARS-CoV. spast.orgresearchgate.netresearchgate.netnih.gov The mechanism of action often involves the inhibition of key viral enzymes essential for replication. nih.gov For instance, certain thiazole-based compounds function as non-nucleoside reverse transcriptase inhibitors, a critical mechanism in combating HIV. nih.gov While direct studies on the antiviral activity of 5-Bromo-2-(difluoromethyl)thiazole are not extensively detailed in the provided literature, the general efficacy of the thiazole scaffold suggests its potential as a backbone for novel antiviral agents. researchgate.netresearchgate.net Modifications on the thiazole ring, such as the introduction of halogenated groups, are known to influence antiviral potency. nih.gov

Thiazole derivatives are prominent in anticancer research, with many exhibiting potent activity against various cancer cell lines. nih.govacs.org Their mechanisms often involve targeting critical cellular processes like cell proliferation and survival by inhibiting enzymes crucial for cancer growth. nih.gov

One key target is Topoisomerase IB (Top1), an enzyme that relaxes DNA supercoils during replication and transcription. nih.govmdpi.com Inhibiting Top1 leads to DNA damage and can induce apoptosis (programmed cell death) in rapidly dividing cancer cells. mdpi.com Research has shown that thiazole-based stilbene (B7821643) analogs can act as potent Top1 inhibitors. nih.gov For example, a structurally related compound, (E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazole, demonstrated significant Top1 inhibitory activity, suggesting that the 5-bromo-thiazole scaffold is a promising foundation for developing new non-camptothecin Top1 inhibitors. nih.gov The introduction of substituents at the 5-position of the thiazole ring is a critical factor in the design of these anticancer agents. nih.gov

Table 1: Anticancer Activity of Selected Thiazole Derivatives This table presents data on related thiazole compounds to illustrate the anticancer potential of the scaffold.

| Compound ID | Cancer Cell Line | Activity Metric | Value | Source |

|---|---|---|---|---|

| 3c | HOP-92 (Non-Small Cell Lung) | GI₅₀ | 0.62 µM | mdpi.com |

| 11f | A-549 (Lung) | IC₅₀ | 25 nM | nih.gov |

| 11f | MCF-7 (Breast) | IC₅₀ | 29 nM | nih.gov |

GI₅₀: Concentration causing 50% growth inhibition. IC₅₀: Concentration causing 50% inhibition.

The thiazole nucleus is a key component of many antimicrobial agents, including numerous cephalosporin (B10832234) antibiotics. researchgate.net Thiazole derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. nih.govnih.gov The emergence of multidrug-resistant strains has made the development of new antimicrobial agents a critical priority. nih.gov

Derivatives of 5-bromo-thiazole have been synthesized and evaluated for their antimicrobial properties. researchgate.net Studies on various 2,4,5-trisubstituted thiazoles have shown that many of these compounds exhibit inhibitory effects against Gram-positive bacterial strains. capes.gov.br Furthermore, certain thiazole derivatives have shown potent antifungal activity, in some cases superior to the standard drug fluconazole, against species like Candida and Cryptococcus. nih.gov The presence of a halogen on the thiazole ring can be associated with an increase in antifungal activity. nih.gov

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives This table includes data on related compounds to show the potential of the thiazole scaffold against microbial strains.

| Compound ID | Target Organism | Activity Metric | Value (µg/mL) | Source |

|---|---|---|---|---|

| 15 | Candida species | MIC | Not specified, but superior to fluconazole | nih.gov |

| 9a | Gram-positive bacteria | MIC | Not specified, but highly active | nih.gov |

| 9a | Gram-negative bacteria | MIC | Not specified, but highly active | nih.gov |

| 3e | Saccharomyces cerevisiae | MIC | 3.9 | mdpi.com |

MIC: Minimum Inhibitory Concentration.

The therapeutic potential of the thiazole scaffold extends beyond antiviral, anticancer, and antimicrobial applications. nih.govnih.gov Thiazole derivatives have been investigated for a multitude of other pharmacological activities:

Anti-inflammatory: The non-steroidal anti-inflammatory drug (NSAID) Meloxicam contains a thiazole ring, demonstrating the scaffold's role in modulating inflammatory pathways. nih.gov

Anti-diabetic: Thiazole derivatives have been explored as potential agents for managing diabetes. researchgate.net

Anticonvulsant: The structural features of thiazoles have been utilized in the design of compounds with potential anticonvulsant properties. biomedres.us

Anti-tubercular and Anti-malarial: The thiazole ring is a component in compounds showing activity against Mycobacterium tuberculosis and Plasmodium falciparum, the causative agents of tuberculosis and malaria, respectively. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For thiazole derivatives, SAR studies have revealed key insights into how different substituents at various positions on the ring affect biological activity. nih.govnih.gov

The substitution pattern on the thiazole ring is a determining factor for potency and selectivity. nih.gov For instance, in the context of antimicrobial agents, the presence of a hydrophobic moiety at the 2-position of the thiazole ring has been shown to be beneficial for antibacterial activity. nih.gov In anticancer research, substitutions at the 5-position have been shown to be critical for the activity of 4-thiazolidinone (B1220212) derivatives. researchgate.net SAR studies on Topoisomerase IB inhibitors revealed that halogen substitution on an associated phenyl ring significantly impacted the inhibitory activity. nih.gov The presence of the 5-bromo group in this compound is therefore likely to be a key determinant of its biological activity profile, contributing to factors like binding affinity and lipophilicity. nih.gov Similarly, the 2-(difluoromethyl) group is expected to enhance metabolic stability and cellular uptake, common goals in the optimization of drug candidates.

Design of Biological Probes for Cellular and Molecular Tracking

The development of fluorescent probes for real-time imaging of biological processes within living cells is a critical area of chemical biology. nih.govnih.gov Thiazole derivatives, most notably Thiazole Orange, have been extensively utilized as fluorescent scaffolds that exhibit a characteristic 'turn-on' fluorescence upon binding to biomolecules such as DNA and RNA. mdpi.comnih.gov This property arises from the restriction of intramolecular rotation in the bound state, leading to a significant increase in fluorescence quantum yield.

While direct studies on this compound as a biological probe are not extensively documented, its structural features suggest significant potential in this area. The core thiazole unit provides the foundational fluorophore, and the substituents at the 2- and 5-positions can be strategically exploited to fine-tune its photophysical and biological properties.

Modulation of Photophysical Properties: The bromine atom, being a heavy atom, could potentially influence the excited state dynamics of the thiazole fluorophore, possibly leading to enhanced intersystem crossing and providing a handle for the development of probes for photodynamic therapy or time-resolved imaging.

Target Specificity and Cellular Uptake: The difluoromethyl group can alter the lipophilicity and hydrogen bonding capabilities of the molecule. acs.org This can be leveraged to improve cellular permeability and to engineer specific interactions with biological targets, thereby enhancing the probe's specificity. For instance, the difluoromethyl group could be involved in hydrogen bonding interactions with amino acid residues in a protein's active site.

The synthesis of probes based on this scaffold would likely involve the substitution of the bromine atom via cross-coupling reactions to append a target recognition moiety. The resulting molecule could then be evaluated for its ability to track specific cellular components or molecular events.

| Feature | Potential Contribution to Biological Probes | Relevant Chemical Moiety |

|---|---|---|

| Fluorescence | Core scaffold for 'turn-on' fluorescence upon target binding. | Thiazole Ring |

| Photophysical Modulation | Potential for influencing excited state dynamics (e.g., intersystem crossing). | 5-Bromo Group |

| Targeting & Permeability | Enhances lipophilicity and potential for specific hydrogen bonding, improving cellular uptake and target specificity. | 2-(Difluoromethyl) Group |

Agrochemical Research and Development

The thiazole scaffold is a well-established component in a variety of commercial agrochemicals due to its broad spectrum of biological activity. nih.govmdpi.com The introduction of fluorine-containing substituents, such as the difluoromethyl group, is a widely adopted strategy in modern pesticide design to enhance efficacy, metabolic stability, and bioavailability. acs.org

Research has consistently shown that thiazole-containing compounds exhibit potent fungicidal and herbicidal properties. mdpi.com The mechanism of action often involves the inhibition of essential fungal or plant enzymes. The difluoromethyl group is particularly valuable in this context as it can act as a bioisostere for other functional groups, such as a hydroxyl or thiol group, while offering increased metabolic stability.

For instance, studies on other fluorinated thiazole derivatives have demonstrated their effectiveness against a range of plant pathogens. The development of new fungicides and herbicides based on this compound would involve synthesizing a library of derivatives by modifying the 5-bromo position and evaluating their biological activity against key agricultural pests and weeds. The bromine atom serves as a convenient synthetic handle for introducing diverse functionalities through reactions like Suzuki or Stille cross-coupling.

Beyond fungicides and herbicides, the thiazole ring is present in a number of insecticides. mdpi.com The neurotoxic properties of certain thiazole derivatives make them effective against a variety of insect pests. The difluoromethyl group in this compound can significantly influence the molecule's interaction with insect target proteins, potentially leading to enhanced insecticidal activity.

A study on novel N-pyridylpyrazole derivatives containing a thiazole moiety highlighted the potent insecticidal activities against lepidopteran pests. mdpi.com The structure-activity relationship in that study revealed that electron-withdrawing groups on certain parts of the molecule enhanced insecticidal efficacy. The difluoromethyl group is a strong electron-withdrawing group, suggesting that its incorporation could be beneficial. The investigation into the pesticidal applications of this compound would involve its use as a building block to create new chemical entities for screening against a panel of economically important insect pests.

| Agrochemical Class | Potential Role of this compound | Key Structural Features |

|---|---|---|

| Fungicides/Herbicides | Building block for novel active ingredients with enhanced metabolic stability and efficacy. | Thiazole core, 2-(Difluoromethyl) group for bioisosteric replacement and stability. |

| Insecticides | Precursor for synthesizing new insecticides with potentially enhanced neurotoxic activity. | Thiazole core, 2-(Difluoromethyl) group as an electron-withdrawing moiety. |

Materials Science and Functional Materials Design

The unique electronic and physical properties of fluorinated and halogenated organic compounds make them attractive for applications in materials science. The incorporation of this compound into larger molecular architectures can lead to the development of new functional materials with tailored properties.

The introduction of fluorine atoms into polymers is a well-known strategy to enhance their thermal stability, chemical resistance, and to modify their surface properties. While no direct studies report the incorporation of this compound into polymers, the principle is well-established with other fluorinated monomers. The compound could potentially be functionalized at the 5-position to create a polymerizable monomer. The resulting polymer would benefit from the high thermal stability associated with the C-F bonds of the difluoromethyl group. The bromine atom itself might also contribute to flame retardant properties.

Thiazole-containing organic molecules have been investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient nature of the thiazole ring, further enhanced by the difluoromethyl group, makes this compound an interesting building block for n-type organic semiconductors.

The bromine atom provides a reactive site for extending the conjugation of the molecule through cross-coupling reactions, which is essential for charge transport in organic electronic devices. Furthermore, the presence of bromine can influence the molecular packing in the solid state, which is a critical factor for charge mobility. The difluoromethyl group can also impact the frontier molecular orbital energy levels, allowing for the fine-tuning of the electronic properties of the resulting materials.

| Material Application | Potential Role of this compound | Key Structural Contributions |

|---|---|---|

| High-Performance Polymers | As a monomer to enhance thermal stability and flame retardancy. | 2-(Difluoromethyl) group for thermal stability; 5-Bromo group for flame retardancy. |

| Organic Electronics | Building block for n-type semiconductors with tunable electronic properties. | Electron-deficient thiazole and difluoromethyl group; 5-Bromo for extending conjugation and influencing solid-state packing. |

Applications in Organic Photovoltaics

The field of organic photovoltaics (OPVs) relies on the development of new organic semiconductor materials that can efficiently absorb light and transport charge. The molecular design of these materials is crucial for optimizing their performance. Although no commercial OPV devices are currently based on this compound, an analysis of its structure suggests its potential as a valuable monomer in the synthesis of donor-acceptor conjugated polymers for OPV applications.

Detailed Research Findings

The Difluoromethyl Group: The introduction of fluorine atoms into conjugated polymers is a widely adopted strategy to improve their photovoltaic performance. The strong electron-withdrawing nature of fluorine can effectively lower both the HOMO and LUMO energy levels of the polymer. mdpi.com This can lead to increased oxidative stability and, as mentioned, a higher Voc. The difluoromethyl group (-CF2H) is a particularly interesting substituent. While it provides the electron-withdrawing benefits of fluorine, it does so with potentially different conformational and electronic effects compared to a trifluoromethyl or a single fluorine atom. acs.org The presence of the C-H bond in the difluoromethyl group may also offer different possibilities for intermolecular interactions compared to perfluorinated groups. researchgate.net

The Bromo Group: The bromine atom at the 5-position of the thiazole ring serves as a versatile synthetic handle. researchgate.netnih.gov Brominated heterocycles are common starting materials for cross-coupling reactions, such as Suzuki, Stille, and direct arylation polymerization. researchgate.net This allows for the straightforward incorporation of the this compound unit into a larger polymer backbone, enabling the systematic design and synthesis of new donor-acceptor copolymers. acs.org

Potential in Polymer Design

Based on these characteristics, this compound could be envisioned as a key building block for new p-type (donor) or n-type (acceptor) organic semiconductors. For instance, it could be copolymerized with an electron-rich (donor) monomer to create a donor-acceptor polymer. In such a polymer, the thiazole and difluoromethyl groups would contribute to a lower HOMO level, while the bromine atom would have been consumed during the polymerization reaction.

The table below summarizes the potential contributions of each functional group within the this compound structure to the properties of a hypothetical organic photovoltaic material.

| Functional Group | Key Characteristics | Potential Impact on Photovoltaic Properties |

| Thiazole Ring | Electron-deficient, rigid, planar structure. nih.govresearchgate.net | Lowers HOMO energy level, potentially increasing open-circuit voltage (Voc). Promotes ordered molecular packing, which can enhance charge carrier mobility. researchgate.netrsc.org |

| Difluoromethyl Group (-CF2H) | Strong electron-withdrawing nature. mdpi.comnih.gov | Further lowers HOMO/LUMO energy levels, enhancing oxidative stability and Voc. Can influence polymer backbone conformation and intermolecular interactions. researchgate.net |

| Bromo Group (-Br) | Reactive site for cross-coupling reactions. researchgate.netnih.gov | Enables incorporation of the monomer into conjugated polymer chains through various polymerization methods. acs.orgsci-hub.se |

Spectroscopic Characterization and Analytical Techniques for 5 Bromo 2 Difluoromethyl Thiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 5-Bromo-2-(difluoromethyl)thiazole and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy is fundamental in identifying the hydrogen atoms within this compound. The proton on the thiazole (B1198619) ring (H-4) typically appears as a singlet in the aromatic region of the spectrum, with its precise chemical shift influenced by the electron-withdrawing effects of the bromine atom and the difluoromethyl group. For instance, in related thiazole derivatives, the thiazole proton can exhibit shifts in the range of 7.3 to 7.6 ppm. chemicalbook.com

The difluoromethyl group (-CHF₂) presents a characteristic signal that is a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift of this proton is typically found further downfield compared to a standard methyl group due to the deshielding effect of the electronegative fluorine atoms.

Table 1: Representative ¹H NMR Data for Thiazole Derivatives

| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| 2-Bromothiazole | H-4 | 7.306 | d | 3.6 |

| H-5 | 7.605 | d | 3.6 |

This table is illustrative and based on data for a related compound, 2-bromothiazole. Actual values for this compound may vary.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In this compound, distinct signals are expected for each of the carbon atoms in the thiazole ring and for the difluoromethyl group.

The carbon atom of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms. The carbons of the thiazole ring will also show distinct chemical shifts. For example, in 2-bromothiazole, the C-2, C-4, and C-5 carbons have been reported at approximately 136.9, 122.9, and 143.7 ppm, respectively. chemicalbook.com The substitution pattern in this compound will influence these values.

Table 2: Representative ¹³C NMR Data for a Thiazole Derivative

| Compound | Carbon Atom | Chemical Shift (ppm) |

|---|---|---|

| 2-Bromothiazole | C-2 | 136.9 |

| C-4 | 122.9 | |

| C-5 | 143.7 |

This table is illustrative and based on data for a related compound, 2-bromothiazole. Actual values for this compound may vary.

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful technique specifically for analyzing fluorine-containing compounds like this compound. researchgate.net The difluoromethyl group will produce a characteristic signal in the ¹⁹F NMR spectrum. This signal will appear as a doublet due to coupling with the single proton of the difluoromethyl group. The chemical shift and coupling constant are diagnostic for the -CHF₂ moiety. The analysis of these parameters provides unequivocal confirmation of the presence and electronic environment of the difluoromethyl group. researchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound. researchgate.net High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence. sciex.commdpi.comijpsm.com

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. mdpi.comijpsm.comumb.edu This technique is particularly useful for analyzing the purity of this compound and for identifying any impurities or degradation products. Fragmentation analysis within the mass spectrometer can provide further structural information by breaking the molecule into smaller, identifiable pieces.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.comlibretexts.org The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrations of its chemical bonds.

Key expected vibrational modes include:

C-H stretching from the thiazole ring and the difluoromethyl group.

C=N and C=C stretching vibrations characteristic of the thiazole ring. libretexts.org

C-F stretching vibrations from the difluoromethyl group, which are typically strong and appear in a characteristic region of the spectrum.

C-Br stretching vibration, which is usually found in the fingerprint region of the spectrum.

Table 3: General IR Absorption Frequencies for Relevant Functional Groups

| Functional Group | Bond | Absorption Range (cm⁻¹) |

|---|---|---|

| Alkene | =C-H | 3100-3020 |

| C=C | 1680-1640 | |

| Amine | N-H | 3500-3300 |

| Carbonyl | C=O | 1780-1670 |

| Alcohol | O-H | 3650-3400 |

| Alkyne | ≡C-H | ~3300 |

| C≡C | 2260-2100 |

This table provides general ranges for characteristic IR absorptions. libretexts.org Specific values for this compound will be unique to its structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Bandgap Determination

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uzh.chyoutube.comlibretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the thiazole ring. uzh.ch The positions and intensities of these absorption maxima (λ_max) are influenced by the substituents on the thiazole ring. The bromine atom and the difluoromethyl group can cause shifts in the absorption wavelengths compared to the parent thiazole molecule. In some cases, studies of related brominated uracil (B121893) derivatives have shown that excitation can lead to rapid relaxation processes. researchgate.netnih.gov

The data from UV-Vis spectroscopy can also be used to estimate the optical bandgap of the material, which is an important parameter for understanding its electronic properties.

X-Ray Crystallography for Solid-State Structural Confirmation and Bromine Location

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unambiguous proof of a molecule's connectivity, stereochemistry, and the specific location of substituents, such as the bromine atom on the thiazole ring. While the crystal structure of this compound itself is not widely reported in publicly available literature, studies on closely related brominated thiazole derivatives offer significant insights into the structural characteristics of this class of compounds.

For instance, the crystal structures of several substituted bromothiazole derivatives have been meticulously determined, revealing key details about bond lengths, bond angles, and intermolecular interactions that stabilize the crystal lattice. These studies confirm the planarity of the thiazole ring and the precise positioning of the bromine atom.

In a study on N-(4-Bromophenyl)-2-(methylthio)thiazole-5-carboxamide and Ethyl-5-((4-bromophenyl)carbamoyl)thiazole-4-carboxylate, single-crystal X-ray diffraction analysis provided detailed structural information. tandfonline.com The investigation revealed the involvement of various hydrogen bonds and Br…Br interactions in the formation of ring motifs that stabilize the crystal packing. tandfonline.com

Table 1: Crystallographic Data for Representative Brominated Thiazole Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| 2,4-Dibromothiazole | C₃HBr₂NS | Orthorhombic | Fmm2 | 6.700 | 16.21 | 5.516 | 90 | 90 | 90 | researchgate.net |

| 2,4-Diacetyl-5-bromothiazole | C₇H₆BrNO₂S | Triclinic | P-1 | 4.040 | 8.254 | 13.208 | 96.191 | 93.865 | 94.067 | researchgate.net |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis is critical for confirming the empirical formula of a newly synthesized compound, such as this compound, ensuring its purity and verifying that the correct elemental composition has been achieved. The technique typically involves the combustion of a small, precisely weighed sample, followed by the quantitative analysis of the resulting combustion products (e.g., CO₂, H₂O, N₂). The presence and quantity of halogens like bromine are determined through separate analytical methods.

For this compound, with a molecular formula of C₄H₂BrF₂NS, the theoretical elemental composition can be calculated as follows:

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 4 | 48.04 | 22.35 |

| Hydrogen | H | 1.01 | 2 | 2.02 | 0.94 |

| Bromine | Br | 79.90 | 1 | 79.90 | 37.16 |

| Fluorine | F | 19.00 | 2 | 38.00 | 17.67 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.52 |

| Sulfur | S | 32.07 | 1 | 32.07 | 14.92 |

| Total | 215.04 | 100.00 |

In practice, researchers synthesize derivatives of this compound and report the experimentally determined elemental analysis values alongside the calculated theoretical values. A close correlation between the found and calculated percentages provides strong evidence for the successful synthesis and purity of the target molecule.

For example, in the synthesis of novel thiazole derivatives, elemental analysis is routinely used to confirm the structure of the products. For a derivative with the formula C₂₄H₂₀BrN₃O₂S, the calculated and found elemental compositions were reported as:

Calculated: C, 58.30%; H, 4.08%; N, 8.50%

Found: C, 58.22%; H, 4.21%; N, 8.61% mdpi.com

This close agreement validates the assigned structure. Similarly, high-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements that further confirm the elemental composition. For instance, the calculated mass for C₁₂H₉BrNOS was found to be 293.9588, with the experimentally found mass being 293.9594, which is in excellent agreement. nih.gov Such data is crucial for the unambiguous characterization of novel thiazole derivatives.

Future Directions and Emerging Research Avenues for 5 Bromo 2 Difluoromethyl Thiazole

Integration with Flow Chemistry and Sustainable Synthetic Approaches

The synthesis of complex molecules like 5-bromo-2-(difluoromethyl)thiazole is increasingly benefiting from the adoption of flow chemistry and sustainable practices. acs.orgresearchgate.net Traditional batch synthesis methods for thiazole (B1198619) derivatives can be resource-intensive and present safety challenges, especially when dealing with exothermic reactions or hazardous reagents. acs.org Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers significant advantages. researchgate.netrsc.orgrsc.org This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher selectivity, and enhanced safety. researchgate.netrsc.org

For the synthesis of this compound and its derivatives, a modular flow system could be designed to telescope multiple reaction steps, minimizing manual handling and purification of intermediates. rsc.org This is particularly advantageous for reactions that are difficult to control on a large scale in batch mode. Furthermore, flow chemistry facilitates the use of gaseous reagents and enables reactions under high pressure and temperature in a controlled and safe manner. researchgate.net

Sustainable or "green" chemistry principles are also guiding future synthetic strategies. acs.orgmdpi.com This includes the use of eco-friendly and recyclable catalysts, such as biocatalysts or nanoparticle-decorated supports, and the replacement of hazardous solvents with greener alternatives like water or ionic liquids. wordpress.comox.ac.uk Techniques like ultrasonic irradiation can also accelerate reaction times and improve yields, contributing to a more sustainable process. wordpress.com The integration of these green techniques with flow chemistry presents a powerful approach for the environmentally benign and efficient production of thiazole derivatives. acs.orgresearchgate.net

Table 1: Comparison of Batch vs. Flow Synthesis for Heterocyclic Compounds

| Feature | Batch Synthesis | Flow Chemistry | Potential Advantage for Thiazole Synthesis |

| Scalability | Challenging; often requires re-optimization. | Straightforward; achieved by extending run time. | Enables efficient production from milligram to kilogram scales. |

| Safety | Higher risk with exothermic or hazardous reactions. | Enhanced; small reaction volumes minimize risk. researchgate.net | Safer handling of potentially hazardous intermediates and reagents. |

| Heat Transfer | Limited by surface-area-to-volume ratio. | Excellent; high surface-area-to-volume ratio. rsc.org | Precise temperature control, reducing byproduct formation. |

| Process Control | Manual or semi-automated. | Fully automated with real-time monitoring. rsc.org | High reproducibility and optimization of reaction conditions. |

| Waste Generation | Can be significant due to workups and solvent use. | Reduced; lower solvent consumption and in-line purification. rsc.org | More environmentally friendly and cost-effective process. |

Advanced Catalyst Development for Selective Transformations and C-H Functionalization

The this compound molecule has two primary sites for further functionalization: the carbon-bromine bond at the C5 position and the carbon-hydrogen bond at the C4 position. While the C-Br bond is readily amenable to traditional cross-coupling reactions, the direct functionalization of the C4-H bond via C-H activation represents a more atom-economical and efficient strategy. wordpress.com

Future research will focus on developing advanced catalyst systems, particularly those based on palladium (Pd) and nickel (Ni), for the regioselective C-H functionalization of the thiazole ring. rsc.orgchemrxiv.org The reactivity of the C-H bonds on a thiazole ring is non-equivalent, with the C2 and C5 positions being generally more reactive than the C4 position. wordpress.com Therefore, achieving C4-selectivity is a significant challenge that requires sophisticated catalyst design.

Recent studies have demonstrated that the choice of ligand, base, and catalyst can control the site of arylation on the thiazole ring. nih.gov For instance, palladium catalysts paired with specific phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands have been used to direct arylation to the C2 or C5 positions. researchgate.netrsc.org Itami and colleagues discovered that using boronic acids as coupling partners with a palladium catalyst and a nitrogen-based bidentate ligand could achieve selective C4 arylation. wordpress.com This approach is proposed to proceed through a Heck-like concerted arylpalladation mechanism. wordpress.com

For this compound, the C5 position is already blocked by bromine, making the C4 position the primary target for C-H activation. The development of catalysts that can operate under mild conditions and tolerate the existing bromo and difluoromethyl functionalities will be crucial. Photocatalysis, particularly using decatungstate catalysts, is also an emerging area for C-H functionalization, offering unique reactivity and selectivity under mild conditions. rsc.org

Table 2: Catalytic Systems for Regioselective C-H Arylation of Thiazoles

| Target Position | Catalyst System | Coupling Partner | Key Features | Reference(s) |

| C2-Arylation | Pd/PPh₃/NaOᵗBu | Aryl Halides | High yields, controlled by base and ligand selection. | nih.gov |

| C4-Arylation | Pd(OAc)₂ / Bidentate N-ligand / TEMPO | Boronic Acids | Overcomes the low reactivity of the C4 position. | wordpress.com |

| C5-Arylation | Pd-NHC Complex | Aryl Bromides | Highly efficient at low catalyst loadings under aerobic conditions. | researchgate.net |